Carboxylic Acid Acidity (pKa) Differentiation Among Regioisomeric Aminopicolinic Acids
The predicted pKa of 5-Amino-3-(trifluoromethyl)picolinic acid is 3.35±0.36, which is 0.52 log units more acidic than its 3-amino-5-CF₃ regioisomer (pKa 3.87±0.10) . It is also 1.43 log units more acidic than the 5-amino-4-CF₃ positional isomer (pKa 4.78±0.10) [1]. The 0.52 ΔpKa corresponds to an approximately 3.3-fold difference in acid dissociation constant (Ka), which is sufficient to alter ionization state at a given pH and affect solubility, salt formation, and chromatographic retention time. Compared to the non-fluorinated parent 5-aminopicolinic acid (pKa 1.33±0.50) , the introduction of the 3-CF₃ group shifts pKa upward by approximately 2 log units, reflecting the electron-withdrawing effect of the trifluoromethyl substituent ortho to the carboxylic acid.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 3.35 ± 0.36 |
| Comparator Or Baseline | 3-Amino-5-(trifluoromethyl)picolinic acid: pKa = 3.87 ± 0.10; 5-Amino-4-(trifluoromethyl)picolinic acid: pKa = 4.78 ± 0.10; 5-Aminopicolinic acid (non-fluorinated): pKa = 1.33 ± 0.50 |
| Quantified Difference | ΔpKa = −0.52 vs. 3-amino-5-CF₃ isomer (~3.3× more acidic); ΔpKa = −1.43 vs. 5-amino-4-CF₃ isomer (~27× more acidic); ΔpKa = +2.02 vs. non-fluorinated parent (~100× less acidic) |
| Conditions | Predicted values (ACD/Labs Percepta or equivalent), 25 °C, aqueous |
Why This Matters
A pKa shift of 0.5–1.4 log units among regioisomers is analytically resolvable by HPLC retention time and impacts buffer selection for biological assays, salt stoichiometry in formulation, and extraction efficiency in synthetic workup—making regioisomer identity critical for reproducible results.
- [1] NVChem / Kuujia. 5-Amino-4-(trifluoromethyl)picolinic acid (CAS 1805966-73-7): pKa 4.78±0.10 (Predicted). Accessed 2026. View Source
